5-フルオロ-AB-PINACA

概要

説明

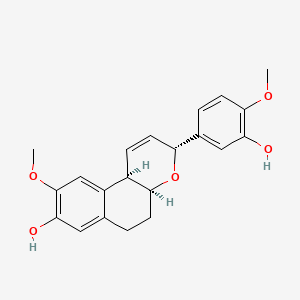

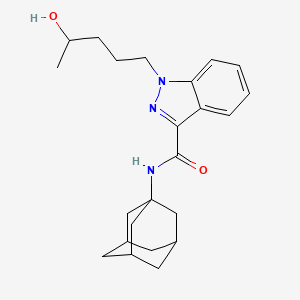

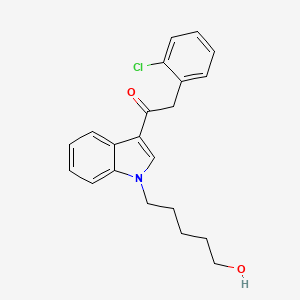

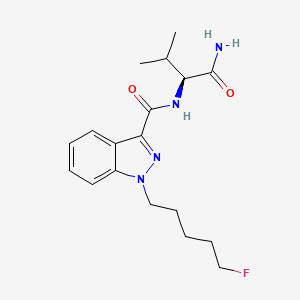

5-フルオロ AB-PINACA: は、2009年にファイザー社によって開発された、鎮痛薬として当初開発されたインダゾール系合成カンナビノイドです 。その後、デザイナードラッグとしてオンラインで販売されるようになりました。 この化合物は、カンナビノイド受容体CB1とCB2に対する強力なアゴニスト活性を持ち、EC50値はそれぞれ0.48 nMと2.6 nMであることが知られています 。 5-フルオロ AB-PINACAの化学構造には、フルオロペンチル側鎖が含まれており、これが他の合成カンナビノイドと区別されています .

科学的研究の応用

5-fluoro AB-PINACA has several scientific research applications:

作用機序

5-フルオロ AB-PINACAは、カンナビノイド受容体CB1とCB2に対する強力なアゴニストとして作用することにより、その効果を発揮します。これらの受容体に結合すると、関連するGタンパク質シグナル伝達経路が活性化され、さまざまな生理学的および心理学的効果がもたらされます。 この化合物は、これらの受容体に対する親和性が高いため、神経伝達物質の放出とニューロンの活動を大幅に調節します .

類似化合物の比較

類似化合物:

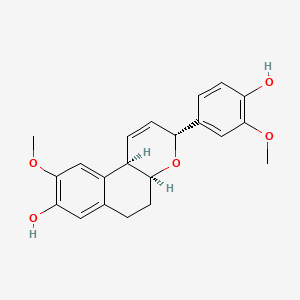

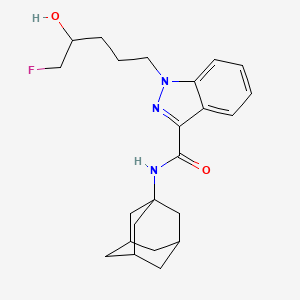

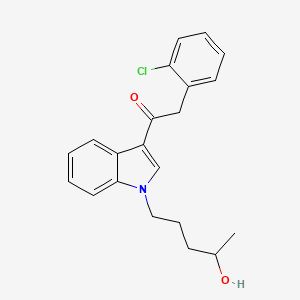

AB-PINACA: フルオロペンチル側鎖がなく、薬理作用が異なります。

5-フルオロ ADB-PINACA: インダゾール環に異なる置換パターンを持つ、類似の構造.

ADB-PINACA: フルオロペンチル側鎖の代わりにtert-ブチル基を含む.

独自性:

5-フルオロ AB-PINACAは、フルオロペンチル側鎖があるため、カンナビノイド受容体に対する結合親和性と効力が向上しています。 この構造的特徴は、代謝プロファイルにも影響を与え、他の合成カンナビノイドとは異なる代謝物が生成されます .

Safety and Hazards

5-Fluoro-AB-PINACA is a controlled substance in several countries, including China, Germany, and Singapore . It is considered harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

生化学分析

Biochemical Properties

5-Fluoro-AB-PINACA interacts with the CB1 and CB2 receptors, with EC50 values of 0.48 nM and 2.6 nM respectively . This interaction is crucial in its role in biochemical reactions. The nature of these interactions involves the compound binding to these receptors, triggering a series of biochemical reactions within the cell .

Cellular Effects

5-Fluoro-AB-PINACA has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the CB1 and CB2 receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-Fluoro-AB-PINACA involves its binding interactions with the CB1 and CB2 receptors . This binding can lead to the activation or inhibition of enzymes, leading to changes in gene expression .

Metabolic Pathways

5-Fluoro-AB-PINACA is involved in several metabolic pathways. Major metabolic reactions include pentyl hydroxylation, hydroxylation followed by oxidation (ketone formation), and glucuronidation . It also undergoes oxidative defluorination followed by carboxylation .

準備方法

合成経路と反応条件:

5-フルオロ AB-PINACAの合成には、いくつかの重要なステップが含まれます。

インダゾールコアの形成: インダゾールコアは、ヒドラジンと適切なケトンまたはアルデヒドを含む環化反応によって合成されます。

フルオロペンチル側鎖の導入: フルオロペンチル側鎖は、通常、フッ素化アルキルハライドを用いた求核置換反応によって導入されます。

工業的生産方法:

5-フルオロ AB-PINACAの工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、以下が含まれます。

中間体のバルク合成: インダゾールコアとフルオロペンチル中間体の大量生産。

反応条件の最適化: 収率と純度を最大にするために、最適な温度、圧力、および溶媒条件を確保します。

化学反応解析

反応の種類:

5-フルオロ AB-PINACAは、いくつかの種類の化学反応を起こします。

酸化: この化合物は、酸化脱フッ素化を起こし、カルボキシル化代謝物の生成につながる可能性があります.

還元: 還元反応はカルボニル基で起こり、アルコールに変換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物:

酸化: カルボキシル化代謝物。

還元: アルコール誘導体。

科学研究への応用

5-フルオロ AB-PINACAは、いくつかの科学研究に応用されています。

化学反応の分析

Types of Reactions:

5-fluoro AB-PINACA undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidative defluorination, leading to the formation of carboxylated metabolites.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluoropentyl side chain.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.

Major Products:

Oxidation: Carboxylated metabolites.

Reduction: Alcohol derivatives.

Substitution: Various substituted analogs depending on the nucleophile used.

類似化合物との比較

AB-PINACA: Lacks the fluoropentyl side chain, resulting in different pharmacological properties.

5-fluoro ADB-PINACA: Similar structure but with a different substitution pattern on the indazole ring.

ADB-PINACA: Contains a tert-butyl group instead of the fluoropentyl side chain.

Uniqueness:

5-fluoro AB-PINACA is unique due to its fluoropentyl side chain, which enhances its binding affinity and potency at the cannabinoid receptors. This structural feature also influences its metabolic profile, leading to the formation of distinct metabolites compared to other synthetic cannabinoids .

特性

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN4O2/c1-12(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)11-7-3-6-10-19/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H2,20,24)(H,21,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBYXIBEPFZUBG-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401009970 | |

| Record name | 5-Fluoro-AB-PINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800101-60-3 | |

| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1800101-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-AB-PINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800101603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-AB-PINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-AB-PINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L83B2298V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does the presence of the fluorine atom at the 5-position of the pentyl chain in 5-Fluoro-AB-PINACA affect its metabolism compared to non-fluorinated pentylindole/indazole synthetic cannabinoids?

A: While non-fluorinated pentylindole/indazole synthetic cannabinoids are preferentially metabolized at the pentyl chain without a clear positional preference, the introduction of fluorine in 5-Fluoro-AB-PINACA directs metabolism towards the 5-position, leading to the formation of 5-hydroxypentyl and pentanoic acid metabolites as major products. []

Q2: Beyond 5-Fluoro-AB-PINACA, are there other new psychoactive substances commonly found in conjunction with synthetic cannabinoids?

A: Yes, diphenidine, a dissociative anesthetic, has been identified alongside 5-Fluoro-AB-PINACA in both dubious herbal products [] and in postmortem samples. [] This co-occurrence highlights the complex and ever-evolving landscape of new psychoactive substances.

Q3: How can 5-Fluoro-AB-PINACA and its metabolites be detected and identified in biological samples?

A: Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is a powerful technique for identifying and quantifying 5-Fluoro-AB-PINACA and its metabolites in biological matrices like urine. [] Additionally, matrix-assisted laser desorption/ionization quadrupole time-of-flight mass spectrometry (MALDI-Q-TOF MS) has been employed for the analysis of diphenidine, often found alongside 5-Fluoro-AB-PINACA, in both blood and urine. []

Q4: What is the significance of adipose tissue in postmortem toxicology involving 5-Fluoro-AB-PINACA?

A: In cases of fatal poisoning involving 5-Fluoro-AB-PINACA, adipose tissue proves valuable as a specimen for detecting the parent drug in its unchanged form. [] This highlights the potential of adipose tissue as a complementary matrix for postmortem drug analysis, especially when conventional matrices might yield limited information.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。